molecular formula C8H11N3O2 B273544 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No. B273544
M. Wt: 181.19 g/mol
InChI Key: ZAVSPOACOGZCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (MNTP) is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in drug development. It is a member of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities. MNTP has been synthesized through various methods, including the Pictet-Spengler reaction and the reductive cyclization of nitroalkenes. In

Mechanism of Action

The exact mechanism of action of 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could lead to increased levels of acetylcholine in the brain, which could improve cognitive function. 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. This could lead to increased levels of these neurotransmitters in the brain, which could improve mood and reduce symptoms of depression.
Biochemical and Physiological Effects
2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to scavenge free radicals and reduce oxidative stress in cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which could reduce inflammation in the body. Additionally, 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways, which are involved in various cellular processes.

Advantages and Limitations for Lab Experiments

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has several advantages for use in lab experiments, including its diverse biological activities and its relatively simple synthesis. However, 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Additionally, 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are several potential future directions for research on 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine. One area of interest is the development of 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-based drugs for the treatment of various diseases, such as cancer and neurological disorders. Another area of interest is the study of the mechanism of action of 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its effects on various signaling pathways. Additionally, further research is needed to understand the in vivo effects of 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its potential toxicity.

Synthesis Methods

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with a tryptamine or tryptophan derivative. The reaction is catalyzed by an acid, and the resulting product is a tetrahydro-β-carboline intermediate, which can be further reduced to 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine using a reducing agent such as sodium borohydride. Another method for synthesizing 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is the reductive cyclization of nitroalkenes, which involves the reaction of a nitroalkene with a reducing agent in the presence of a Lewis acid catalyst. This method has been shown to be more efficient than the Pictet-Spengler reaction.

Scientific Research Applications

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has shown potential applications in drug development due to its diverse biological activities. It has been shown to have antitumor, antimicrobial, and antiviral properties. 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in neurological disorders. Additionally, 2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases.

properties

Product Name

2-Methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-methyl-3-nitro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H11N3O2/c1-6-8(11(12)13)10-5-3-2-4-7(10)9-6/h2-5H2,1H3

InChI Key

ZAVSPOACOGZCSX-UHFFFAOYSA-N

SMILES

CC1=C(N2CCCCC2=N1)[N+](=O)[O-]

Canonical SMILES

CC1=C(N2CCCCC2=N1)[N+](=O)[O-]

Origin of Product

United States

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